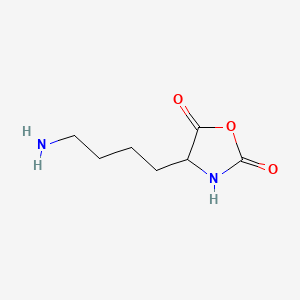
4-(4-Aminobutyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminobutyl)oxazolidine-2,5-dione is an organic compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It appears as a white crystalline solid and is slightly soluble in water but soluble in organic solvents such as ethanol and xylene . This compound is known for its applications in various industrial and scientific fields.
Méthodes De Préparation
The preparation of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves several synthetic routes, including synthesis, oxidation, and crystallization steps . The specific synthetic route depends on the required substrates and reaction conditions. Industrial production methods typically involve the use of primary amines and α-ketoesters, followed by a base-catalyzed cyclization reaction .
Analyse Des Réactions Chimiques
4-(4-Aminobutyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Aminobutyl)oxazolidine-2,5-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Aminobutyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It acts as a catalyst or inducer in various chemical reactions, facilitating the formation of desired products . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
4-(4-Aminobutyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:
Oxazolidine-2,4-dione: This compound has a similar structure but different functional groups and reactivity.
4-(4-Aminobutyl)-1,3-oxazolidine-2,5-dione: This compound has a similar structure but different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
5860-61-7 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
4-(4-aminobutyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c8-4-2-1-3-5-6(10)12-7(11)9-5/h5H,1-4,8H2,(H,9,11) |
Clé InChI |
FCATYYOPYTXOIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC1C(=O)OC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


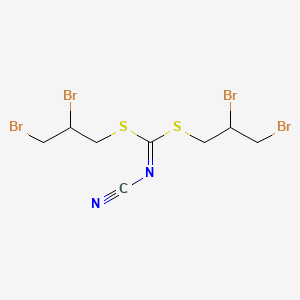
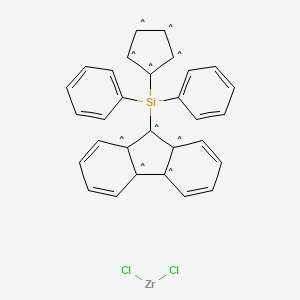
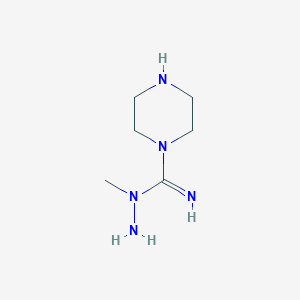
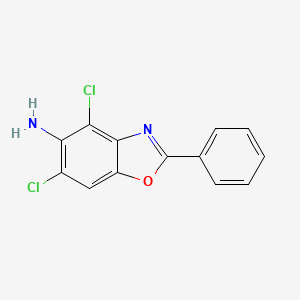
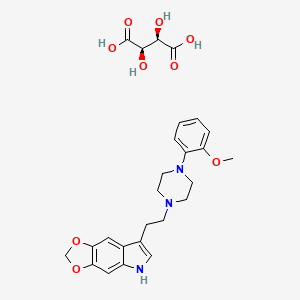
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
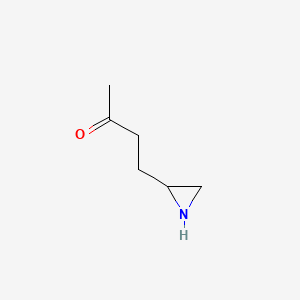

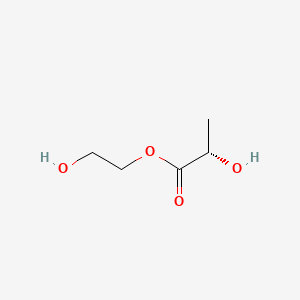
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

